molecular formula C20H22F3N5O3 B2685510 1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide CAS No. 2034294-59-0

1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide

Cat. No. B2685510
CAS RN: 2034294-59-0
M. Wt: 437.423
InChI Key: OLSVQLUNJSBEKT-UHFFFAOYSA-N
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Description

The compound contains a triazole group, which is a type of heterocyclic compound. Triazoles are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the Huisgen cycloaddition, also known as the “click reaction”, which involves the reaction of an azide and an alkyne .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered ring. This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo N-alkylation and N-acylation .


Physical And Chemical Properties Analysis

Triazoles are generally stable compounds. They have good thermal stability and are resistant to oxidation and reduction. Their physical and chemical properties can be influenced by the substituents attached to the triazole ring .

Safety and Hazards

As with any chemical compound, the safety and hazards of triazole compounds depend on their specific structure and properties. Some triazole compounds are used as pharmaceuticals and are safe for human use under prescribed conditions, while others may be toxic or hazardous .

Future Directions

The study of triazole compounds is a vibrant field with many potential future directions. Researchers are continually developing new synthetic methods, exploring their biological activities, and designing new drugs based on the triazole structure .

properties

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O3/c1-31-15-4-2-3-14(9-15)28-11-12(7-18(28)29)19(30)24-10-17-26-25-16-8-13(20(21,22)23)5-6-27(16)17/h2-4,9,12-13H,5-8,10-11H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSVQLUNJSBEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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